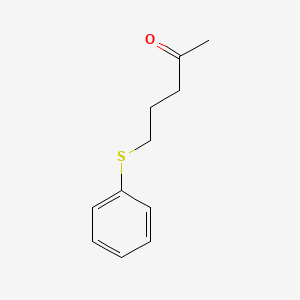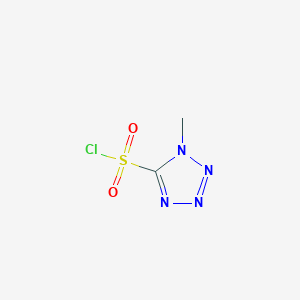
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions, with the temperature and reaction time being carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used in oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.
Scientific Research Applications
1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism by which 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride exerts its effects involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical and biological applications, where the compound can modify or inhibit the function of specific targets.
Comparison with Similar Compounds
1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride: This compound is similar in structure but contains a fluoride group instead of a chloride group.
1-Methyl-5-mercapto-1H-tetrazole: Another related compound with a mercapto group.
Uniqueness: 1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride is unique due to its specific reactivity and the presence of the sulfonyl chloride group. This makes it particularly useful in applications where selective reactivity is required.
Properties
Molecular Formula |
C2H3ClN4O2S |
|---|---|
Molecular Weight |
182.59 g/mol |
IUPAC Name |
1-methyltetrazole-5-sulfonyl chloride |
InChI |
InChI=1S/C2H3ClN4O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3 |
InChI Key |
RJOGPASJXUHWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


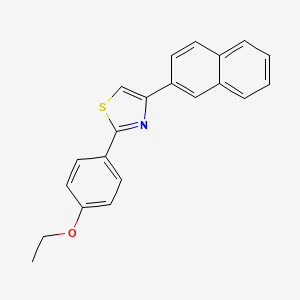
![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
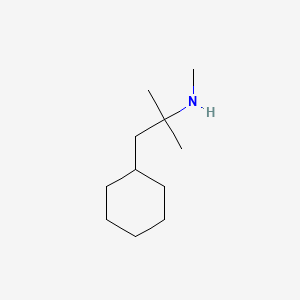
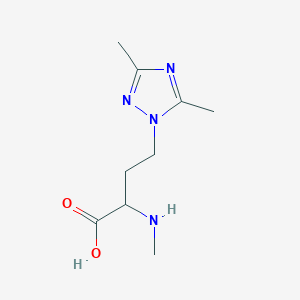
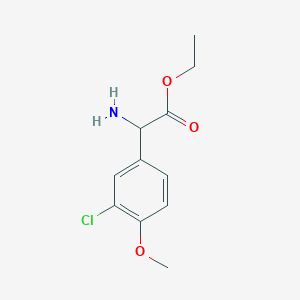
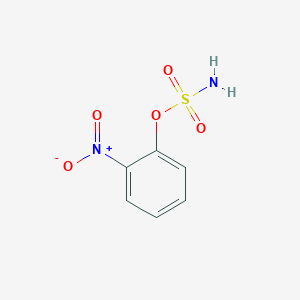
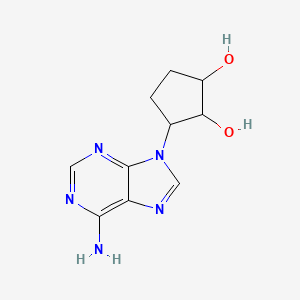
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
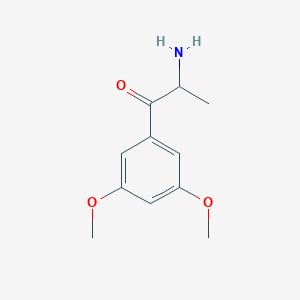
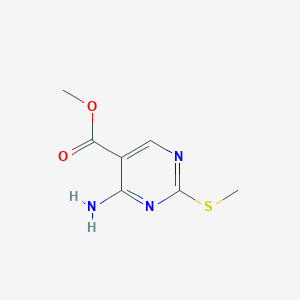
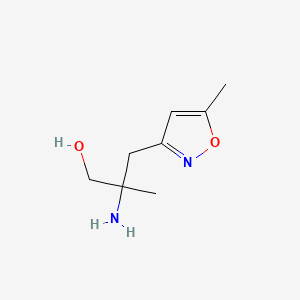
![(2S)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13574414.png)
